avp-786 - 1079043-55-2

avp-786

Catalog Number: EVT-267081
CAS Number: 1079043-55-2
Molecular Formula: C18H25NO
Molecular Weight: 277.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AVP-786, also known as avp-786, is a deuterated form of dextromethorphan. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution can alter the pharmacokinetic properties of a drug, often leading to improved safety and tolerability [, ]. AVP-786 is currently being investigated for its potential as a treatment for agitation in Alzheimer's disease [, , , , , ]. It is also being explored for its potential in treating negative symptoms of schizophrenia [] and treatment-resistant depression [, ].

Mechanism of Action

AVP-786 is thought to exert its effects through multiple mechanisms, primarily targeting the glutamatergic and sigma-1 receptor systems in the brain [, , , ].

  • Glutamate Modulation: AVP-786 acts as a non-competitive NMDA receptor antagonist, modulating the activity of glutamate, an excitatory neurotransmitter implicated in various neurological and psychiatric conditions [, ].

  • Sigma-1 Receptor Agonism: It also acts as a sigma-1 receptor agonist. These receptors are involved in various cellular processes, including modulation of neurotransmission and neuroprotection, which may contribute to its therapeutic effects [, ].

Applications
  • Agitation in Alzheimer’s Disease: AVP-786 has shown promise in reducing agitation symptoms in Alzheimer's disease. This effect is thought to be related to its modulation of glutamate and sigma-1 receptor activity, which may help regulate neuronal excitability and neurotransmission in brain regions affected by the disease [, , , , , ].

  • Treatment-Resistant Depression: Studies are exploring the use of AVP-786 as a potential treatment for major depressive disorder, particularly in cases where traditional antidepressants have been ineffective [, ]. Its unique mechanism of action, involving both glutamatergic and sigma-1 receptor modulation, offers a novel approach to addressing treatment-resistant depression.

  • Negative Symptoms of Schizophrenia: Research is also underway to assess the efficacy of AVP-786 in alleviating negative symptoms of schizophrenia, such as social withdrawal and apathy. These symptoms are often resistant to typical antipsychotics, highlighting the need for alternative therapeutic options [].

Dextromethorphan

  • Compound Description: Dextromethorphan is a non-opioid cough suppressant that acts as an NMDA receptor antagonist and sigma-1 receptor agonist. It is a common ingredient in over-the-counter cough and cold medications. [, , , ]
  • Relevance: Dextromethorphan is the parent compound of AVP-786. AVP-786 is a combination of deuterated dextromethorphan and quinidine. [, , , ]

Quinidine

  • Compound Description: Quinidine is an antiarrhythmic medication that also inhibits the cytochrome P450 2D6 enzyme, which is responsible for the metabolism of dextromethorphan. [, , , ]
  • Relevance: Quinidine is co-administered with dextromethorphan in AVP-786 to inhibit its metabolism and increase its bioavailability. This combination allows for lower doses of dextromethorphan to be used while achieving therapeutic concentrations in the brain. [, , , ]

(d6)-Dextromethorphan (Deuterated Dextromethorphan)

  • Compound Description: (d6)-Dextromethorphan is a deuterated form of dextromethorphan, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution alters the metabolism of the drug, leading to a longer half-life and improved pharmacokinetic properties. [, , , ]
  • Relevance: (d6)-Dextromethorphan is the active component of AVP-786. By using the deuterated form of dextromethorphan, AVP-786 achieves a longer duration of action and potentially improved safety and tolerability compared to dextromethorphan alone. [, , , ]

AVP-923

  • Compound Description: AVP-923 is a combination of dextromethorphan and quinidine. It is marketed under the brand name Nuedexta® and is approved for the treatment of pseudobulbar affect (PBA). [, , , ]
  • Relevance: AVP-923 is structurally similar to AVP-786, with the only difference being that AVP-786 utilizes deuterated dextromethorphan. The successful Phase II clinical trial results of AVP-923 in treating agitation in Alzheimer's disease supported the decision to expedite the development of AVP-786. [, , , ]

Esketamine

  • Compound Description: Esketamine is the S-enantiomer of ketamine, an NMDA receptor antagonist with rapid-acting antidepressant effects. It is approved for treatment-resistant depression. [, , ]
  • Relevance: Like AVP-786, esketamine targets the glutamatergic system as a potential therapeutic strategy for mood disorders. Both compounds highlight the growing interest in glutamatergic modulators as potential treatments for neuropsychiatric conditions. [, , ]

Ketamine

  • Compound Description: Ketamine is a dissociative anesthetic that acts as an NMDA receptor antagonist. It has shown rapid-acting antidepressant effects in clinical trials. [, ]
  • Relevance: Ketamine's success as a rapid-acting antidepressant has spurred research into other glutamatergic modulators, including AVP-786, for the treatment of mood disorders. [, ]

Other Glutamatergic Modulators:

  • Compound Description: Several other glutamatergic modulators, such as rapastinel (GLYX-13), AV-101, NRX-101, and AXS-05, are being investigated for their potential as antidepressants. [, , ]
  • Relevance: These compounds, along with AVP-786, demonstrate the ongoing interest in targeting the glutamatergic system for the treatment of mood disorders. [, , ]

Brexpiprazole

  • Compound Description: Brexpiprazole is an atypical antipsychotic medication. [, , ]
  • Relevance: Brexpiprazole, along with AVP-786, represents one of the investigational compounds in phase III clinical development for agitation in Alzheimer's disease. [, , ]

Pimavanserin

  • Compound Description: Pimavanserin is an atypical antipsychotic that acts as a selective inverse agonist of the serotonin 5-HT2A receptor. [, ]
  • Relevance: Pimavanserin, along with AVP-786, was investigated as a potential treatment for agitation in Alzheimer's disease. [, ]

Properties

CAS Number

1079043-55-2

Product Name

Deudextromethorphan

IUPAC Name

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C18H25NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3

InChI Key

MKXZASYAUGDDCJ-QNNIAVNKSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Solubility

Soluble in DMSO

Synonyms

Deudextromethorphan; CTP-786; D6-Dextromethorphan; d6-DM; AVP-786;

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Isomeric SMILES

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.